molecular formula C9H14O2 B14079274 3-Methyl-3-buten-1-yl 2-methyl-2-propenoate CAS No. 156291-88-2

3-Methyl-3-buten-1-yl 2-methyl-2-propenoate

Cat. No.: B14079274
CAS No.: 156291-88-2
M. Wt: 154.21 g/mol
InChI Key: AHRHOJAODFDUBQ-UHFFFAOYSA-N
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Description

2-Propenoic acid, 2-methyl-, 3-methyl-3-buten-1-yl ester is a chemical compound with the molecular formula C9H14O2. It is also known by its CAS number 156291-88-2. This compound is a liquid at room temperature and has a boiling point of 180.1°C at 101.3 kPa . It is used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 2-methyl-, 3-methyl-3-buten-1-yl ester typically involves the esterification of 2-Propenoic acid, 2-methyl- with 3-methyl-3-buten-1-ol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The reactants are continuously fed into the reactor, and the product is continuously removed, which helps in maintaining the desired reaction conditions and improving the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 2-methyl-, 3-methyl-3-buten-1-yl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Propenoic acid, 2-methyl-, 3-methyl-3-buten-1-yl ester has several applications in scientific research:

    Chemistry: It is used as a monomer in the synthesis of polymers and copolymers.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicine: It is investigated for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of adhesives, coatings, and sealants.

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 2-methyl-, 3-methyl-3-buten-1-yl ester involves its interaction with various molecular targets. In biochemical assays, it acts as a substrate for enzymes, undergoing enzymatic transformations. In polymerization reactions, it acts as a monomer, participating in chain-growth polymerization to form polymers .

Comparison with Similar Compounds

Properties

CAS No.

156291-88-2

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

3-methylbut-3-enyl 2-methylprop-2-enoate

InChI

InChI=1S/C9H14O2/c1-7(2)5-6-11-9(10)8(3)4/h1,3,5-6H2,2,4H3

InChI Key

AHRHOJAODFDUBQ-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CCOC(=O)C(=C)C

Origin of Product

United States

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